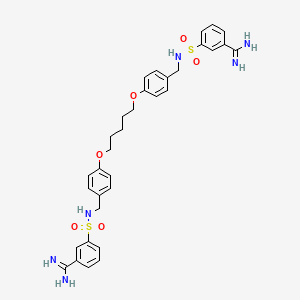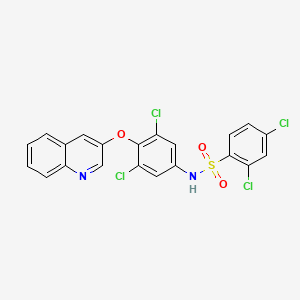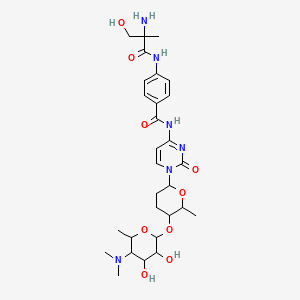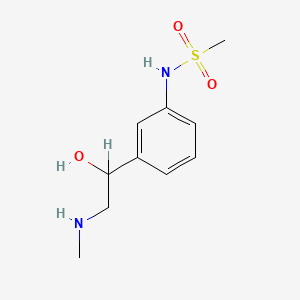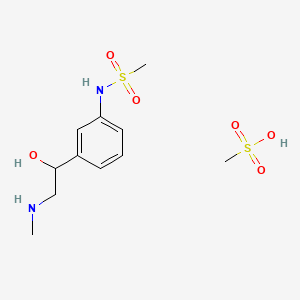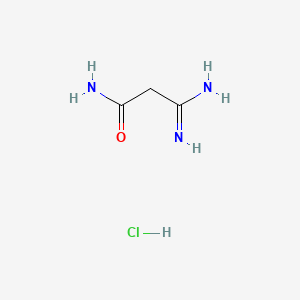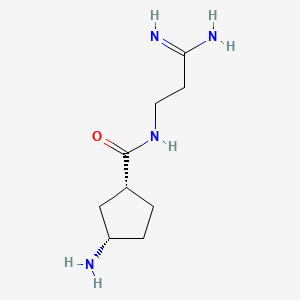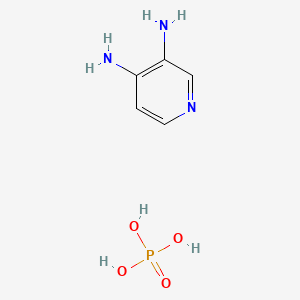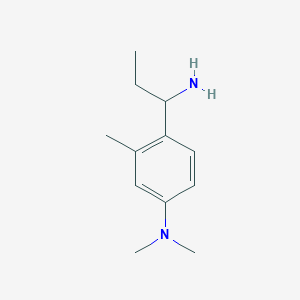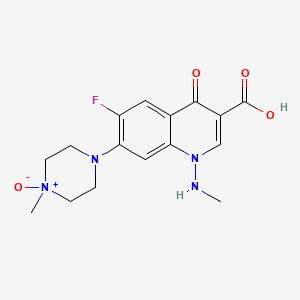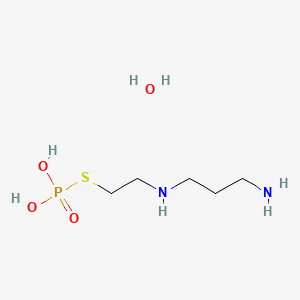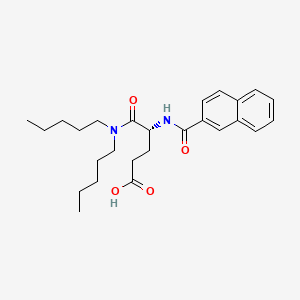![molecular formula C32H50O8 B1664937 (1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione CAS No. 121350-99-0](/img/structure/B1664937.png)
(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphidinolide D is a powerful activator of actomyosin ATPase enhances skeletal muscle contraction.
Scientific Research Applications
Synthesis and Structural Characterization
- Macrocyclic polyether-diester compounds, including variations of the specified chemical, have been synthesized for research in heterocyclic chemistry. These compounds, which contain pyridine subcyclic units, have applications in complex chemical synthesis processes (Bradshaw et al., 1978).
Application in Lanthanide Complexes
- Research on lanthanide(III) texaphyrin complexes, structurally related to the specified chemical, has been conducted. These complexes have applications in the field of inorganic chemistry, particularly in the synthesis and structural study of lanthanide-based macrocycles (Sessler et al., 1993).
Development of New Macrocyclic Ligands
- New macrocyclic ligands, similar in structure to the specified compound, have been synthesized. These ligands are used in the preparation of cationic complexes, contributing to advancements in inorganic and metal-organic chemistry (Sezgin et al., 1993).
Creation of Benzo-Fused Macrocycles
- The synthesis of benzo-fused macrocycles, related to the specified chemical, has been explored. These compounds are significant in the field of organic chemistry, particularly in the development of new macrocyclic structures with potential applications in various chemical reactions (Mondal et al., 2014).
properties
CAS RN |
121350-99-0 |
|---|---|
Product Name |
(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione |
Molecular Formula |
C32H50O8 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione |
InChI |
InChI=1S/C32H50O8/c1-19-13-20(2)15-28-27(40-28)12-10-8-9-11-21(3)31(37)39-24(6)16-22(4)29(35)30(36)26(34)17-25(33)18-32(7,38)23(5)14-19/h10-12,14,20,22,24-25,27-30,33,35-36,38H,1,8-9,13,15-18H2,2-7H3/b12-10-,21-11-,23-14-/t20-,22-,24+,25+,27+,28+,29+,30+,32+/m1/s1 |
InChI Key |
PYXZGBVSQBXPDQ-VQFFCZPRSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H](O2)/C=C\CC/C=C(\C(=O)O[C@H](C[C@H]([C@@H]([C@H](C(=O)C[C@@H](C[C@](/C(=C\C(=C)C1)/C)(C)O)O)O)O)C)C)/C |
SMILES |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
Canonical SMILES |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amphidinolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



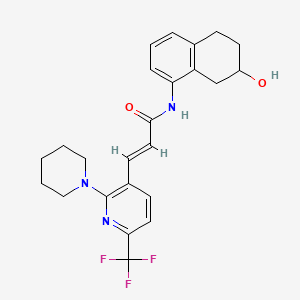
![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)
